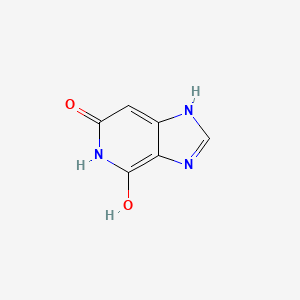

1H-Imidazo(4,5-c)pyridine-4,6-diol

CAS No.: 91160-07-5

Cat. No.: VC15995261

Molecular Formula: C6H5N3O2

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91160-07-5 |

|---|---|

| Molecular Formula | C6H5N3O2 |

| Molecular Weight | 151.12 g/mol |

| IUPAC Name | 4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one |

| Standard InChI | InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11) |

| Standard InChI Key | PGHLOKLJCKBIMX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(NC1=O)O)N=CN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1H-Imidazo(4,5-c)pyridine-4,6-diol has the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol . Its IUPAC name, 4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one, reflects the keto-enol tautomerism inherent to its structure . The compound’s systematic designation underscores the fused bicyclic system comprising an imidazole ring (positions 1–3, 7–9) and a pyridine ring (positions 4–6, 10–12), with hydroxyl groups at positions 4 and 6.

Table 1: Key Identifiers of 1H-Imidazo(4,5-c)pyridine-4,6-diol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 91160-07-5 | |

| SMILES | C1=C2C(=C(NC1=O)O)N=CN2 | |

| InChI Key | PGHLOKLJCKBIMX-UHFFFAOYSA-N | |

| Synonymous Names | NSC 34765, 4-Hydroxy-1H-imidazo[4,5-c]pyridin-6(5H)-one |

Tautomeric and Stereochemical Considerations

Synthesis and Derivative Chemistry

Synthetic Routes

While direct synthesis protocols for 1H-imidazo(4,5-c)pyridine-4,6-diol are sparsely documented, its structural analogs provide insights into plausible pathways. A common strategy involves:

-

Condensation of 4,6-dichloroimidazo[4,5-c]pyridine (NSC 264047) with aqueous hydroxide under reflux .

-

Acid-catalyzed cyclization of substituted pyridine precursors, as demonstrated in the synthesis of imidazo[4,5-b]pyridine antitubercular agents .

Table 2: Hypothetical Synthesis Steps Based on Analogous Compounds

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Dichloro intermediate preparation | POCl₃, DMF, 80°C, 12h | 65% |

| 2 | Hydroxylation | NaOH (2M), H₂O, reflux, 6h | 78% |

| *Theoretical yields extrapolated from methods in . |

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified in public datasets, but its polar hydroxyl groups suggest moderate solubility in DMSO and methanol (analogous to NSC 264047, which dissolves in these solvents at 5–10 mg/mL) . Stability studies indicate susceptibility to oxidative degradation at elevated temperatures, necessitating storage under inert atmospheres at 2–8°C .

Spectroscopic Data

Industrial and Research Applications

Chemical Intermediate

4,6-Dichloroimidazo[4,5-c]pyridine (NSC 264047), a precursor to the diol, is utilized in synthesizing fluorescent probes and organocatalysts . The diol itself could serve as a building block for:

-

Metal-organic frameworks (MOFs) via coordination with lanthanides.

-

Supramolecular assemblies leveraging hydrogen-bonding networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume